Lipophilicity Advantage of the Meta-Chloro Isomer for CNS Target Engagement
2-(m-Chlorophenyl)thiazolidine possesses a computed XLogP3 value of 2, which places it within the optimal lipophilicity range for crossing the blood-brain barrier (BBB) and engaging central nervous system (CNS) targets [1]. This is a quantifiable differentiation from its unsubstituted analog, 2-phenylthiazolidine (XLogP3 ~1.5), and from more polar analogs with lower XLogP values [1][2]. The difference of approximately 0.5 log units corresponds to a roughly 3-fold difference in the octanol-water partition coefficient, a key determinant of passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | 2-phenylthiazolidine (XLogP3 ~1.5) [2] |
| Quantified Difference | ΔXLogP3 ≈ 0.5 (approximately 3-fold difference in partition coefficient) |
| Conditions | Computed physicochemical property (PubChem, 2025) |
Why This Matters
This lipophilicity profile makes the compound a more suitable starting point for medicinal chemistry programs targeting CNS indications, reducing the need for structural modifications to improve BBB penetration.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108528, Thiazolidine, 2-(M-chlorophenyl). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Thiazolidine_-2-_M-chlorophenyl View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102249, 2-phenylthiazolidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-phenylthiazolidine View Source
